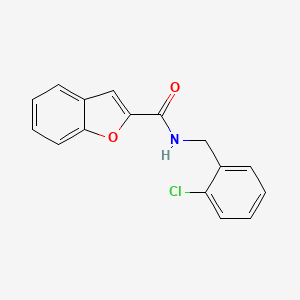![molecular formula C11H9F4NO2 B5629257 3-[2-fluoro-5-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one](/img/structure/B5629257.png)
3-[2-fluoro-5-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of fluorinated organic compounds, including those structurally similar to "3-[2-fluoro-5-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one", has been a major topic due to their application in chemical sciences and technology. A notable method involves C-F bond activation in unactivated aliphatic fluorides, leading to the formation of fluoromethyl-3,5-diaryl-2-oxazolidinones by desymmetrization. This process underlines the challenge and innovation in activating C-F bonds under mild conditions, showcasing the complexity of synthesizing such fluorinated molecules (Haufe et al., 2012).
Molecular Structure Analysis
The molecular structure of similar fluorinated compounds has been explored through spectral data (e.g., NMR, IR) and crystallography, revealing intricate details about their configuration and conformation. For instance, the crystal structure analysis of related compounds provides insight into the spatial arrangement and potential reactivity of such fluorinated oxazolidin-2-ones, guiding further synthetic applications and structural optimizations (Hu et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of fluorinated oxazolidin-2-ones, including those with trifluoromethyl groups, involves various transformations and reactivities, such as nucleophilic substitution and defluorination under specific conditions. These reactions are pivotal in synthesizing biologically relevant molecules and exploring their chemical properties (Peng & Zhu, 2003).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[[2-fluoro-5-(trifluoromethyl)phenyl]methyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F4NO2/c12-9-2-1-8(11(13,14)15)5-7(9)6-16-3-4-18-10(16)17/h1-2,5H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNHTZNZDKHWPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CC2=C(C=CC(=C2)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-Fluoro-5-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3R*,5R*)-1-{[4-(hydroxymethyl)phenyl]acetyl}-5-(1-pyrrolidinylmethyl)-3-piperidinyl]methanol](/img/structure/B5629196.png)
![3-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)propanoic acid](/img/structure/B5629203.png)


![1-benzyl-4-[(2-pyridinylthio)acetyl]-1,4-diazepan-6-ol](/img/structure/B5629218.png)
![2-[3'-methoxy-5'-(trifluoromethyl)biphenyl-4-yl]-N,N-dimethylacetamide](/img/structure/B5629220.png)
![3-[(4-nitrobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5629228.png)
![9-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5629233.png)
![3-[(4-tert-butylbenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5629241.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B5629252.png)
![N-{3-[4-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}methanesulfonamide](/img/structure/B5629260.png)
![2-{[3-cyclopropyl-1-(2-hydroxybutyl)-1H-1,2,4-triazol-5-yl]methyl}phthalazin-1(2H)-one](/img/structure/B5629261.png)

